![molecular formula C14H16ClNO3 B022468 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 101937-67-1](/img/structure/B22468.png)
2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Overview
Description
“2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid” is a chemical compound . It is an impurity of Atovaquone, a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport and possesses antipneumocystic activity .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid” is represented by the formula C14H16ClNO3 . More detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
The compound is white to grey or purple in color . Its molecular weight is 281.73 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound could be utilized to develop new therapeutic agents. Its structure allows for the creation of derivatives that may interact with biological targets, potentially leading to the development of new drugs with improved efficacy and safety profiles .
Nanotechnology
The carboxylic acid group of this molecule can be used to modify surfaces at the nanoscale. It can act as a linker molecule to attach various functional groups to nanoparticles, which can be used in drug delivery systems, diagnostic tools, or as part of nanomaterials with unique electrical or optical properties .
Polymer Science
In the field of polymers, 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid could be involved in the synthesis of new polymeric materials. Its ability to form amide bonds can be exploited to create polymers with specific mechanical and chemical resistance characteristics .
Industrial Applications
This compound’s robust structure makes it suitable for use in various industrial applications. It could be used as a building block in the synthesis of performance chemicals, such as lubricants, corrosion inhibitors, or as a precursor for more complex industrial compounds .
Environmental Impact Studies
The environmental impact of chemicals is an important area of study2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid could be studied for its biodegradability, toxicity, and long-term effects on ecosystems to ensure safe and sustainable use in various industries .
Agriculture
While direct applications in agriculture are not immediately evident, derivatives of this compound could be explored for their potential use as growth promoters, pesticides, or soil conditioners. Research could focus on its interaction with plant systems or soil microbiota .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or spectrometry. It might help in the development of new analytical techniques for detecting complex molecules or monitoring chemical reactions .
properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANPECYEYBATAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304085 | |
Record name | 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
CAS RN |
101937-67-1 | |
Record name | 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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